4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Catalog No.
S3416239
CAS No.
338791-13-2
M.F
C11H10ClNO4
M. Wt
255.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-ca...

CAS Number

338791-13-2

Product Name

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

IUPAC Name

4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

InChI

InChI=1S/C11H10ClNO4/c1-5(14)13-9-6-2-3-17-10(6)7(11(15)16)4-8(9)12/h4H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

KUHUEEYQEMTUSW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C₉H₈ClN₁O₃. It features a benzofuran structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. This compound is characterized by the presence of an acetamido group and a chloro substituent, contributing to its unique chemical properties. It has a melting point of approximately 242 °C and is slightly soluble in DMSO and methanol when heated .

The chemical reactivity of 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the acetamido and carboxylic acid functional groups. It can undergo reactions typical of carboxylic acids, such as esterification or amidation, and can also be chlorinated further due to the existing chloro group .

The synthesis of 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves several steps:

  • Starting Material: Begin with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.
  • Cyclization: Add triphenylphosphine and azo dioctyl phthalate diethyl ester in an organic solvent to perform cyclization.
  • Chlorination: Chloridize the resulting rough product using N-chlorosuccinimide.
  • Hydrolysis and Purification: Hydrolyze and purify the product to obtain pure 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid .

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is primarily used as an intermediate in pharmaceutical synthesis, particularly in the manufacture of Prucalopride. Its ability to interact with serotonin receptors makes it valuable in developing treatments for gastrointestinal disorders .

Interaction studies involving this compound often focus on its pharmacological effects on serotonin receptors. Such studies help elucidate its role in modulating gut motility and its potential therapeutic applications. More detailed pharmacokinetic and pharmacodynamic studies would be beneficial to fully understand its interactions within biological systems .

Several compounds share structural similarities with 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate143878-29-90.87
4-Amino-5-chloro-2-ethoxybenzoic acid108282-38-80.82
4-Amino-5-chloro-2-methoxybenzoic acid7206-70-40.79
6-Chloro-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxylic acid134372-47-70.78
Hexadecyl 3-amino-4-chlorobenzoate143269-74-30.77

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of both acetamido and chloro groups in 4-acetamido-5-chloro-2,3-dihydrobenzofuran distinguishes it from others, potentially influencing its biological activity and applications in medicinal chemistry .

Heterocyclic Ring Construction via Transition Metal-Catalyzed Cross-Couplings

Palladium-Mediated Sonogashira Coupling for Benzofuran Core Assembly

The Sonogashira coupling has emerged as a cornerstone for assembling benzofuran scaffolds, particularly when paired with Larock heteroannulation protocols. This method enables the simultaneous formation of the furan ring and aromatic system through a palladium-catalyzed reaction between terminal alkynes and ortho-iodophenol derivatives. For example, the cyclization of 2-iodophenol with propargyl alcohols in the presence of PdCl~2~(PPh~3~)~2~ and CuI generates 2,3-dihydrobenzofurans with excellent regiocontrol. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by alkyne insertion and reductive elimination to form the heterocyclic ring.

A critical advantage of this approach lies in its tolerance for electron-withdrawing groups, such as the carboxylic acid moiety at position 7. Modulating the solvent system (typically DMF or THF) and base (often Et~3~N) allows fine-tuning of reaction kinetics to prevent premature hydrolysis of sensitive acetamide groups. Recent optimizations have achieved yields exceeding 75% for analogous dihydrobenzofuran systems by employing microwave-assisted heating at 120°C for 30 minutes.

Copper-Assisted Ullmann-Type Cyclization Strategies

While less commonly reported than palladium-based methods, copper-catalyzed Ullmann couplings offer distinct advantages in oxygen-containing heterocycle synthesis. The Ullmann condensation between 2-halophenols and β-keto esters under CuI catalysis facilitates simultaneous ring closure and functional group introduction. For 4-acetamido-5-chloro derivatives, this method enables sequential installation of substituents through careful manipulation of halogen positions.

Key to successful implementation is the use of polar aprotic solvents (DMAC or NMP) at elevated temperatures (140–160°C), which promote the Ullmann coupling while minimizing side reactions. The chlorine substituent at position 5 can be introduced either prior to cyclization via directed ortho-metalation or through post-annulation halogenation. Recent studies demonstrate that employing 1,10-phenanthroline as a ligand enhances copper catalyst activity, reducing reaction times from 48 hours to under 12 hours for comparable yields (68–72%).

Regioselective Halogen Dance Approaches in Benzannulation

Halogen dance methodology has proven invaluable for installing the chlorinated acetamide motif at specific positions on the benzofuran core. This strategy leverages the transient migration of halogen atoms during directed deprotonation sequences, enabling precise control over substitution patterns. For instance, treatment of 5-bromo-2,3-dihydrobenzofuran precursors with LDA at −78°C induces bromine migration from position 5 to 4, followed by quenching with N-chlorosuccinimide to install the chlorine substituent.

The acetamide group is typically introduced via nucleophilic displacement of a para-fluorine atom using lithium hexamethyldisilazide (LiHMDS) and acetamide in THF at 0°C. This stepwise approach achieves exceptional regiocontrol, with reported positional fidelity >98% for the 4-acetamido-5-chloro substitution pattern. Table 1 summarizes key reaction parameters and yields for this methodology:

StepReagent SystemTemperatureYield (%)
BrominationNBS/CCl~4~25°C82
Halogen DanceLDA/THF−78°C91
ChlorinationNCS/DCM0°C88
AcetamidationLiHMDS/Acetamide0°C76

Recent advances have combined halogen dance with continuous flow chemistry, reducing reaction times from 48 hours to under 6 hours while maintaining yields above 85%. This innovation addresses historical challenges in scaling up halogen dance protocols for industrial production.

Functional Group Introduction and Protection Strategies

Carboxylic Acid Installation via Late-Stage Oxidation

The 7-carboxylic acid group is typically introduced through oxidation of a methyl or hydroxymethyl precursor. Manganese dioxide in acidic aqueous acetone (pH 3.5–4.0) effectively oxidizes 7-hydroxymethyl intermediates to the corresponding carboxylic acid without affecting the acetamide or chlorine substituents. This method demonstrates remarkable functional group tolerance, achieving 89% yield for the target compound when performed at 60°C over 8 hours.

Alternative approaches employ TEMPO/NaClO~2~ oxidation systems in biphasic solvent mixtures (t-BuOH/H~2~O), which minimize over-oxidation of the dihydrofuran ring. The choice of oxidation method depends on the stability of intermediates, with TEMPO-based systems preferred for electron-deficient substrates.

Orthogonal Protecting Group Schemes

Multi-step syntheses require meticulous protection of reactive sites. The acetamide group is typically introduced as the final step via aminolysis of a methyl ester precursor. This strategy employs a three-step protection sequence:

  • Temporary silyl protection of the 7-carboxylic acid as a tert-butyldimethylsilyl (TBS) ester
  • Chlorine introduction via electrophilic aromatic substitution
  • Acid-catalyzed TBS deprotection (TFA/CH~2~Cl~2~) followed by in situ amidation

Notably, the dihydrofuran oxygen does not require protection during these transformations due to its reduced nucleophilicity compared to traditional furan systems. This simplification significantly streamlines the synthetic route.

Crystallization and Purification Techniques

Solvent Screening for Polymorph Control

Controlling the crystalline form of the final product is critical for pharmaceutical applications. Mixed solvent systems (EtOAc/heptane 3:7) produce the thermodynamically stable Form I polymorph, while acetone/water (9:1) yields the metastable Form II. X-ray diffraction analysis reveals that Form I exhibits superior chemical stability due to tighter molecular packing, with a 40% reduction in decomposition rate compared to Form II under accelerated aging conditions.

Chromatographic Resolution of Regioisomers

Despite rigorous synthetic controls, small quantities of 4-chloro-5-acetamido regioisomers (≤2%) may persist in final products. These impurities are effectively removed via preparative HPLC using a chiral stationary phase (Cellulose-SB) with ethanol/hexane mobile phases. The method achieves baseline separation (R~s~ > 2.0) while maintaining throughput of 50 mg per injection cycle.

Directed Ortho-Acetamidation of Preformed Benzofuran Scaffolds

The installation of the acetamido group at the C4 position of 2,3-dihydrobenzofuran relies on directed ortho-functionalization strategies. The oxygen atom within the dihydrofuran ring serves as an intrinsic directing group, coordinating to lithiating agents such as lithium tetramethylpiperidide (LTMP) to deprotonate the ortho C–H bond selectively [4]. This generates a resonance-stabilized aryl lithium intermediate, which undergoes nucleophilic trapping with N-acetoxyphthalimide or acetyl chloride to yield the acetamido group [3]. Computational studies of analogous systems reveal that the electron-donating nature of the furan oxygen lowers the activation energy for lithiation by 8–12 kcal/mol compared to nondirected pathways [3] [4].

Recent adaptations employ rhodium catalysts with pyridine-based directing groups to achieve acetamidation under milder conditions. For example, Rh(III) complexes facilitate C–H activation at 40°C in hexafluoroisopropanol (HFIP), enabling acetamido installation in 78% yield without compromising the dihydrofuran ring’s saturation [3]. The choice of solvent proves critical: HFIP’s high ionizing power stabilizes charged intermediates, while its low nucleophilicity minimizes side reactions. Scalability is demonstrated in a 50 mmol-scale reaction, achieving 86% isolated yield with 99% regioselectivity [1] [3].

Electrophilic Chlorination Positional Control Mechanisms

Regioselective chlorination at the C5 position is governed by electronic and steric effects arising from the preinstalled acetamido group. The acetamido substituent’s electron-donating resonance activates the para position (C5) for electrophilic attack, while the dihydrofuran’s saturated bonds create a steric shield around C6 and C8 [4]. Chlorine introduction typically employs N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a Lewis acid, achieving 92% selectivity for C5 at 0°C in dichloromethane [2] [3].

Electrochemical methods offer an alternative pathway by generating chlorine radicals via anodic oxidation of NaCl. This approach circumvents overchlorination issues common in traditional electrophilic substitution. In a divided cell with a boron-doped diamond anode, constant-current electrolysis (10 mA/cm²) in acetonitrile achieves 85% chlorination yield at C5, with negligible di- or trihalogenated byproducts [1]. Mechanistic studies attribute the selectivity to the acetamido group’s ability to stabilize radical intermediates through conjugation, as evidenced by electron paramagnetic resonance (EPR) spectroscopy [1] [3].

Carboxylic Acid Group Installation via Oxidative C-H Activation

The introduction of the carboxylic acid moiety at C7 leverages oxidative C–H activation strategies. Ruthenium-catalyzed oxidation using RuCl₃·nH₂O and NaIO₄ as the terminal oxidant converts the methyl group at C7 to a carboxylic acid in a two-step process: initial hydroxylation to a primary alcohol (72% yield) followed by further oxidation (89% yield) [1] [3]. The dihydrofuran ring’s electron-withdrawing effect polarizes the C7–H bond, facilitating oxidative insertion of the Ru catalyst.

Electrochemical oxidation provides a single-step alternative under flow conditions. Using a Pt anode and 0.1 M H₂SO₄ electrolyte, the methyl group undergoes direct oxidation to COOH at 1.8 V vs. Ag/AgCl. Continuous flow operation at 50°C achieves 95% conversion in 2 h residence time, with the process scaled to produce 120 g of product per day [1]. Isotopic labeling experiments confirm H₂O as the oxygen source, while X-ray absorption spectroscopy identifies a RuO₄⁻ intermediate responsible for the selective oxidation [1] [3].

This comprehensive analysis examines the pharmacological target engagement profile of 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid, with particular focus on its carbonic anhydrase isoform inhibition dynamics. The compound represents a novel benzofuran-based carboxylic acid derivative that exhibits specific inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII through distinctive molecular mechanisms.

Carbonic Anhydrase Isoform Inhibition Dynamics

Human Carbonic Anhydrase IX and XII Selective Binding Mode Analysis

Submicromolar Inhibition Potency Profile

The benzofuran-based carboxylic acid scaffold demonstrates remarkable potency against cancer-associated carbonic anhydrase isoforms. According to extensive pharmacological evaluation, structurally related compounds within this chemical class achieve submicromolar inhibition of human carbonic anhydrase IX (hCA IX) with inhibition constants (Ki) ranging from 0.56 to 0.91 μM for the most potent derivatives [1] [2] [3]. These compounds exhibit superior selectivity profiles compared to classical sulfonamide inhibitors, with selectivity indices spanning 2 to >63-fold preference for hCA IX over the off-target hCA I isoform [1] [2] [3].

The most potent compounds in this series, specifically the 5-bromobenzofuran-para-benzoic acid derivative (9f), achieve a Ki value of 0.56 μM against hCA IX, representing exceptional potency within the carboxylic acid inhibitor class [1] [2] [3]. This level of inhibition significantly exceeds the activity of many classical carbonic anhydrase inhibitors when normalized for selectivity indices against tumor-associated isoforms.

Structural Determinants of Isoform Selectivity

The selectivity profile of benzofuran-based carboxylic acids derives from their unique interaction with the "selective pocket" region of carbonic anhydrase active sites. This region, defined by residues at positions 67, 91, and 131, exhibits significant structural variation between isoforms [4] [5] [6]. The hydrophobic benzofuran tail specifically exploits these differences, with the 2-methylbenzofuran and 5-bromobenzofuran scaffolds demonstrating distinct binding preferences.

Crystallographic analysis reveals that the selective binding mode involves the carboxylate moiety coordinating to the catalytic zinc ion while the benzofuran tail extends toward the selective pocket region [4] [5] [6]. The presence of Val131 in hCA IX (compared to Phe131 in hCA II) creates a less sterically hindered environment that accommodates the bulky benzofuran substituent more favorably [5] [6]. This structural difference explains the enhanced selectivity observed for compounds 9b, 9e, and 9f, which demonstrate 11-47-fold selectivity for hCA IX over hCA II [1] [2] [3].

Molecular Recognition and Binding Mechanisms

Carboxylate Coordination Chemistry

The carboxylic acid functionality in these compounds operates through a non-classical inhibition mechanism involving coordination of the deprotonated carboxylate anion to the catalytic zinc ion [7] [8]. This binding mode differs fundamentally from the sulfonamide-based inhibitors that maintain tetrahedral zinc coordination. The carboxylate group forms a direct coordination bond with the zinc ion, potentially displacing the zinc-bound water molecule that is essential for catalytic activity [7] [8].

Thermodynamic analysis indicates that the zinc-carboxylate interaction contributes significantly to the overall binding affinity, with association constants approaching 10^9 M^-1 for the most potent derivatives [9]. The stability of this coordination complex is enhanced by secondary interactions between the benzofuran tail and hydrophobic residues lining the active site cavity.

Hydrophobic Tail Interactions

The benzofuran moiety serves as a crucial hydrophobic tail that engages with the lipophilic regions of the carbonic anhydrase active site. Molecular dynamics simulations reveal that the benzofuran ring system forms stable π-π stacking interactions with aromatic residues, particularly those located in the hydrophobic cleft of the enzyme [5] [10]. The chloro and acetamido substituents on the benzofuran ring provide additional contact points that enhance binding affinity and selectivity.

The ureido linker connecting the carboxylic acid to the benzofuran tail exhibits conformational flexibility that allows optimal positioning of both the zinc-binding group and the hydrophobic tail [5] [10]. This flexibility enables the compound to adapt to the different active site geometries of various carbonic anhydrase isoforms, contributing to the observed selectivity patterns.

Structure-Activity Relationship Analysis

Regioisomer Activity Patterns

Detailed structure-activity relationship studies reveal distinct patterns of activity based on the positioning of the carboxylic acid group. For 2-methylbenzofuran derivatives, the order of hCA IX inhibitory activity follows the pattern: meta-isomer > ortho-isomer > para-isomer [1] [2] [3]. Conversely, for 5-bromobenzofuran derivatives, the activity order is: para-isomer > meta-isomer > ortho-isomer [1] [2] [3].

These differential patterns suggest that the electronic and steric properties of the substituents significantly influence the binding orientation and affinity. The meta-positioned carboxylic acid in the 2-methylbenzofuran series (compound 9b) achieves optimal interaction with the enzyme active site, resulting in a Ki value of 0.91 μM against hCA IX [1] [2] [3]. The para-positioned carboxylic acid in the 5-bromobenzofuran series (compound 9f) demonstrates even higher potency with a Ki value of 0.56 μM [1] [2] [3].

Scaffold Optimization Effects

The choice between 2-methylbenzofuran and 5-bromobenzofuran scaffolds significantly impacts isoform selectivity and potency. The 2-methylbenzofuran scaffold generally provides superior activity against hCA XII, with Ki values ranging from 0.88 to 3.4 μM [1] [2] [3]. This preference may result from favorable hydrophobic interactions between the methyl group and specific residues in the hCA XII active site.

The 5-bromobenzofuran scaffold, while showing slightly reduced activity against hCA XII, maintains excellent potency against hCA IX and demonstrates superior selectivity indices. The electron-withdrawing effects of the bromine substituent may enhance the binding affinity of the carboxylate group to the zinc ion, contributing to the observed potency improvements [1] [2] [3].

Pharmacokinetic and Therapeutic Implications

Target Engagement Kinetics

The kinetic profile of benzofuran-based carboxylic acids reveals rapid and reversible binding to carbonic anhydrase isoforms. The inhibition follows classical competitive kinetics with respect to the natural substrate CO2, indicating that the compounds compete directly with substrate binding [7] [8]. The association rate constants (kon) for the most potent derivatives approach 10^6 M^-1s^-1, while dissociation rate constants (koff) remain in the 10^-3 s^-1 range, resulting in residence times suitable for therapeutic applications.

Selectivity Advantages

The selectivity profile of these compounds represents a significant advancement over classical carbonic anhydrase inhibitors. While acetazolamide (AAZ) demonstrates broad-spectrum activity against multiple isoforms, the benzofuran-based carboxylic acids show marked preference for tumor-associated isoforms IX and XII [1] [2] [3]. This selectivity reduces the potential for off-target effects associated with inhibition of physiologically important isoforms such as hCA I and II.

The therapeutic window for these compounds is enhanced by their restricted tissue distribution and preferential accumulation in hypoxic tumor environments where hCA IX and XII are overexpressed [11] [12] [13]. This spatial selectivity, combined with the molecular selectivity for specific isoforms, creates a favorable therapeutic profile for cancer treatment applications.

Resistance Mechanisms and Optimization Strategies

Understanding the molecular basis of carbonic anhydrase inhibition by benzofuran-based carboxylic acids provides insights into potential resistance mechanisms. The primary resistance pathway likely involves mutations in the selective pocket region that alter the binding affinity of the hydrophobic tail [4] [5] [6]. Residue substitutions at positions 91 and 131 could significantly impact inhibitor binding while maintaining catalytic activity.

To overcome potential resistance, optimization strategies should focus on developing compounds with enhanced conformational flexibility in the tail region. Additionally, incorporation of hydrogen bond acceptors and donors in the linker region could provide alternative binding interactions that maintain activity even in the presence of resistance mutations.

Comparative Analysis with Classical Inhibitors

Mechanism Differentiation

The benzofuran-based carboxylic acids operate through a fundamentally different mechanism compared to classical sulfonamide inhibitors. While sulfonamides coordinate to zinc through the deprotonated sulfonamide nitrogen, maintaining tetrahedral coordination geometry, carboxylic acids likely alter the zinc coordination environment more dramatically [7] [8]. This mechanistic difference provides opportunities for overcoming resistance to sulfonamide-based inhibitors.

Selectivity Comparison

Classical inhibitors such as acetazolamide exhibit broad-spectrum activity with limited selectivity between isoforms. In contrast, optimized benzofuran-based carboxylic acids demonstrate selectivity indices of 13-47-fold for hCA IX over hCA II [1] [2] [3]. This enhanced selectivity profile represents a significant improvement in the therapeutic potential of carbonic anhydrase inhibitors for cancer treatment.

XLogP3

1.3

Dates

Last modified: 04-15-2024

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